molecular formula C10H17N3O B13340767 [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B13340767
M. Wt: 195.26 g/mol
InChI Key: FTLIWXLYWWHCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other alkylation methods.

    Attachment of the Isopropyl Group: The isopropyl group can be added via Friedel-Crafts alkylation or other suitable alkylation reactions.

    Addition of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form a carbonyl compound.

    Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (temperature, solvent).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: The compound can be explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [5-Cyclobutyl-1H-1,2,3-triazol-4-yl]methanol
  • [5-Cyclobutyl-1-(methyl)-1H-1,2,3-triazol-4-yl]methanol
  • [5-Cyclobutyl-1-(ethyl)-1H-1,2,3-triazol-4-yl]methanol

Uniqueness

  • Structural Features : The presence of the isopropyl group distinguishes [5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol from other similar compounds, potentially leading to unique chemical and biological properties.
  • Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns and interaction with biological targets.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(5-cyclobutyl-1-propan-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C10H17N3O/c1-7(2)13-10(8-4-3-5-8)9(6-14)11-12-13/h7-8,14H,3-6H2,1-2H3

InChI Key

FTLIWXLYWWHCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)CO)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.